molecular formula C23H23NO6 B6528141 (4Z)-12-cyclopropyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one CAS No. 946385-01-9

(4Z)-12-cyclopropyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one

Cat. No.: B6528141
CAS No.: 946385-01-9
M. Wt: 409.4 g/mol
InChI Key: OVEDLFIBHPDIJA-GRSHGNNSSA-N
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Description

This synthetic compound features a complex polycyclic framework with a cyclopropyl substituent, a 2,3,4-trimethoxyphenylmethylidene group, and a fused 3,10-dioxa-12-azatricyclic system. Its structural complexity arises from the combination of oxygen- and nitrogen-containing heterocycles, a strained cyclopropane ring, and methoxy-rich aromatic substitution.

Properties

IUPAC Name

(2Z)-8-cyclopropyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-26-18-8-4-13(21(27-2)23(18)28-3)10-19-20(25)15-7-9-17-16(22(15)30-19)11-24(12-29-17)14-5-6-14/h4,7-10,14H,5-6,11-12H2,1-3H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEDLFIBHPDIJA-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5CC5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5CC5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Rings Functional Groups Potential Implications
(4Z)-12-cyclopropyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[...]trideca-...-5-one Cyclopropyl, 2,3,4-trimethoxyphenyl, dioxa-aza tricyclic system Methoxy, ketone, imine Enhanced lipophilicity (trimethoxy), potential CNS activity due to cyclopropane strain
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 4-Methoxyphenyl, dithia-aza tetracyclic Methoxy, ketone, thioether Sulfur atoms may improve metabolic stability but reduce solubility
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 4-Hydroxyphenyl, dithia-aza tetracyclic Hydroxy, ketone, thioether Increased polarity (hydroxy group) could enhance aqueous solubility
11-Hydroxy-11-methyl-4-(propan-2-ylidene)-3,12-dioxatricyclo[7.4.0.0²,⁶]trideca-...-5-one Isopropylidene, hydroxy-methyl, dioxa Hydroxy, ketone Polar groups may favor interactions with hydrophilic targets

Key Observations :

Cyclopropane introduces ring strain, which may increase reactivity or binding affinity to rigid biological targets (e.g., enzyme active sites) .

Heteroatom Variations :

  • Replacement of dithia (S-S) bridges in analogs with dioxa (O-O) in the target compound reduces molecular weight and may alter redox properties or hydrogen-bonding capacity .
  • The aza (N) atom in the tricyclic system could facilitate interactions with metalloenzymes or acidic residues in proteins .

Bioactivity Hypotheses: Compared to sulfur-containing analogs, the target compound’s oxygen-rich structure might reduce toxicity risks associated with thioethers but could limit bioavailability in hydrophobic environments .

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